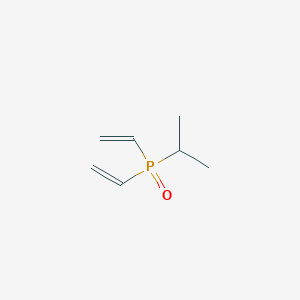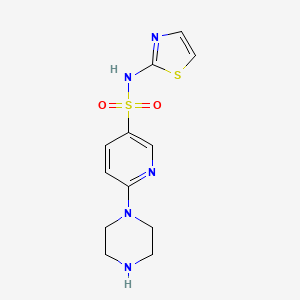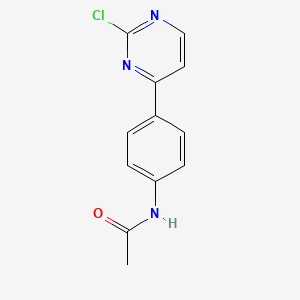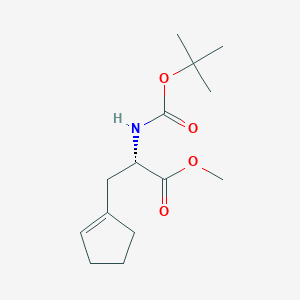![molecular formula C23H24O4 B8479270 2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol CAS No. 151835-83-5](/img/structure/B8479270.png)
2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4,4’-Dimethoxytrityloxy)ethanol is a chemical compound commonly used in the field of oligonucleotide synthesis. It is known for its role as a protecting group for hydroxyl functionalities in nucleoside and nucleotide chemistry. The compound is characterized by its ability to form stable, yet easily removable, protective groups, making it an essential reagent in the synthesis of DNA and RNA oligonucleotides .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4’-Dimethoxytrityloxy)ethanol typically involves the reaction of 4,4’-dimethoxytrityl chloride (DMTrCl) with ethylene glycol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the DMTrCl . The general reaction scheme is as follows:
- Dissolve ethylene glycol in anhydrous pyridine.
- Add DMTrCl slowly to the solution while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent such as dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of 2-(4,4’-Dimethoxytrityloxy)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-(4,4’-Dimethoxytrityloxy)ethanol undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dimethoxytrityl group is replaced by other nucleophiles.
Deprotection Reactions: The dimethoxytrityl group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Acidic reagents such as TCA or DCA are used in dichloromethane to remove the dimethoxytrityl group.
Major Products
The major products formed from these reactions include the deprotected hydroxyl compounds and various substituted derivatives depending on the nucleophile used in the substitution reactions .
科学的研究の応用
2-(4,4’-Dimethoxytrityloxy)ethanol is widely used in scientific research, particularly in the synthesis of oligonucleotides for various applications:
作用機序
The primary mechanism of action of 2-(4,4’-Dimethoxytrityloxy)ethanol involves the formation of a stable protective group on hydroxyl functionalities. The dimethoxytrityl group provides steric hindrance, preventing unwanted side reactions during oligonucleotide synthesis. The protective group can be selectively removed under mild acidic conditions, allowing for the controlled synthesis of oligonucleotides .
類似化合物との比較
Similar Compounds
4,4’-Dimethoxytrityl Chloride (DMTrCl): Used as a reagent to introduce the dimethoxytrityl protecting group.
2-(4,4’-Dimethoxytrityloxy)ethylsulfonyl]ethyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite: A related compound used in the synthesis of oligonucleotides.
Uniqueness
2-(4,4’-Dimethoxytrityloxy)ethanol is unique due to its specific application in oligonucleotide synthesis. Its stability and ease of removal make it an ideal protecting group for hydroxyl functionalities in nucleoside and nucleotide chemistry .
特性
CAS番号 |
151835-83-5 |
|---|---|
分子式 |
C23H24O4 |
分子量 |
364.4 g/mol |
IUPAC名 |
2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol |
InChI |
InChI=1S/C23H24O4/c1-25-21-12-8-19(9-13-21)23(27-17-16-24,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,24H,16-17H2,1-2H3 |
InChIキー |
NUEYEOPTRDUJFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCO |
関連するCAS |
151835-83-5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Methylthio)furo[3,2-d]pyrimidine](/img/structure/B8479195.png)

![7-Chloro-2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridine](/img/structure/B8479218.png)










